molecular formula C8H6N2O B1590373 Imidazo[1,5-A]pyridine-3-carbaldehyde CAS No. 56671-66-0

Imidazo[1,5-A]pyridine-3-carbaldehyde

Cat. No. B1590373
CAS RN: 56671-66-0
M. Wt: 146.15 g/mol
InChI Key: UFDFAMUXKRGTJE-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-3-carbaldehyde is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a CAS Number of 56671-66-0 and a molecular weight of 146.15 .


Synthesis Analysis

The synthesis of Imidazo[1,5-A]pyridine-3-carbaldehyde has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-A]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazo[1,5-A]pyridine-3-carbaldehyde is an aromatic heterocycle . Its unique chemical structure and versatility have attracted growing attention due to its optical behaviors and biological properties .


Chemical Reactions Analysis

Imidazo[1,5-A]pyridine-3-carbaldehyde can be synthesized through a transition-metal-free sp3 C–H amination reaction employing molecular iodine from 2-pyridyl ketones and alkylamines . In the presence of sodium acetate (NaOAc), the I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-A]pyridine derivatives efficiently in a one-pot manner .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridine-3-carbaldehyde has a melting point of 65°C .

Scientific Research Applications

Imidazo[1,5-A]pyridine-3-carbaldehyde is a type of aromatic heterocycle that has attracted significant attention in recent years due to its unique chemical structure, versatility, optical behaviors, and biological properties . It has potential applications in several research areas, including materials science and the pharmaceutical field .

  • Optoelectronic Devices : The compound’s unique luminescent properties make it useful in the development of optoelectronic devices .
  • Sensors : Imidazo[1,5-A]pyridine-3-carbaldehyde can be used in the development of sensors due to its optical behaviors .
  • Anti-Cancer Drugs : The compound has shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs .
  • Emitters for Confocal Microscopy and Imaging : The compound’s luminescent properties make it suitable for use as emitters in confocal microscopy and imaging .
  • Antituberculosis Agents : Imidazo[1,2-a]pyridine analogues, which are similar to Imidazo[1,5-A]pyridine-3-carbaldehyde, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. Some of these analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

  • Treatment of Insomnia : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which are related to Imidazo[1,5-A]pyridine-3-carbaldehyde, are widely used in medicine. For example, Zolpidem, a derivative of this class, is used to treat short-term insomnia .

  • Agrochemicals : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

  • Free N-Heterocyclic Carbenes (NHCs) : The imidazo[1,5-a]pyridine skeleton is a versatile platform for the synthesis of new types of free NHCs and their transition-metal complexes .

Safety And Hazards

While specific safety and hazard information for Imidazo[1,5-A]pyridine-3-carbaldehyde is not available in the search results, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Imidazo[1,5-A]pyridine-3-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,5-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDFAMUXKRGTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481177
Record name Imidazo[1,5-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridine-3-carbaldehyde

CAS RN

56671-66-0
Record name Imidazo[1,5-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,5-a]pyridine-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To imidazo[1,5-a]pyridine (2.337 g, 19.78 mmol) in tetrahydrofuran (40 mL) was added n-butyl lithium (2.5 M in hexane, 15.76 mL, 39.4 mmol) at −40° C. The mixture was stirred at −40° C. for 3.5 hours, followed by the addition of dimethylformamide (3.1 mL, 40 mmol). The reaction mixture was stirred at 25° C. overnight and quenched with water. The mixture was then partitioned between dichloromethane (80 mL) and water (15 mL). The organic phase layer was dried with anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by chromatography eluting with 0-50% ethyl acetate/dichloromethane to give the title compound (1.78 g, 62% yield).
Quantity
2.337 g
Type
reactant
Reaction Step One
Quantity
15.76 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Singh, S Sharma, M Kumar, I Kaur… - Organic & …, 2019 - pubs.rsc.org
An AcOH-mediated concise, atom-economical and environmentally sustainable tandem strategy has been formulated to access highly fluorescent (ΦF up to 40%) N-fused bis-carbolines…
Number of citations: 23 pubs.rsc.org
D Singh, S Sharma, M Kumar, I Kaur, R Shankarb… - academia.edu
General Methods. Chemicals and reagents were purchased from Sigma Aldrich, Acros, Spectrochem Ltd., and Avera Synthesis, and used without further purification. Commercially …
Number of citations: 2 www.academia.edu
JD Kendall, GW Rewcastle, R Frederick… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-methyl-5-nitrobenzenesulfonohydrazides were prepared and evaluated as inhibitors of PI3K. An isoquinoline derivative shows good selectivity for the p110α isoform over …
Number of citations: 71 www.sciencedirect.com

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